molecular formula C34H19ClN8Na4O12S4 B12382427 Direct Red 9 CAS No. 61724-94-5

Direct Red 9

Cat. No.: B12382427
CAS No.: 61724-94-5
M. Wt: 987.2 g/mol
InChI Key: HMGBQRTWANMSHV-UHFFFAOYSA-J
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Description

{32})H({22})N({6})Na({2})O({6})S({2}). It is widely used as a pH indicator, a biological stain, and in various industrial applications. The compound is known for its vibrant red color and its ability to bind to cellulose fibers, making it a popular choice for dyeing textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Red 9 is synthesized through a diazotization reaction followed by coupling with naphthionic acid. The process involves the following steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.

    Coupling: The diazonium salt is then coupled with naphthionic acid in an alkaline medium to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

Direct Red 9 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Direct Red 9 has a wide range of applications in scientific research:

Mechanism of Action

Direct Red 9 exerts its effects primarily through its ability to bind to cellulose fibers and proteins. The dye forms hydrogen bonds and van der Waals interactions with the target molecules. In biological systems, this compound binds to amyloid fibrils, allowing for their visualization under a microscope. The binding mechanism involves the interaction of the dye’s sulfonate groups with the amino acid residues in the fibrils .

Comparison with Similar Compounds

Direct Red 9 can be compared with other azo dyes such as Direct Blue 1 and Direct Orange 25:

    Direct Blue 1: Similar to this compound, it is used for dyeing textiles and as a biological stain. it has a different color and absorption spectrum.

    Direct Orange 25: This dye is also used in the textile industry but has different fastness properties and applications.

Uniqueness

This compound is unique due to its strong binding affinity to cellulose fibers and its ability to act as a pH indicator. Its vibrant red color and versatility in various applications make it a valuable compound in both scientific research and industrial processes .

Properties

CAS No.

61724-94-5

Molecular Formula

C34H19ClN8Na4O12S4

Molecular Weight

987.2 g/mol

IUPAC Name

tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4

InChI Key

HMGBQRTWANMSHV-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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